Ginkgolic acid 17:2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

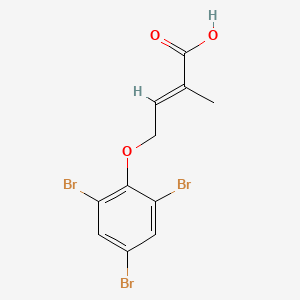

Ginkgolic acid 17:2 is a naturally occurring phenolic compound derived from the Ginkgo biloba tree. It belongs to a class of compounds known as ginkgolic acids, which are characterized by their long-chain alkyl side chains. This compound is known for its bioactive properties, including antimicrobial, anticancer, and antioxidant activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ginkgolic acid 17:2 can be extracted from the sarcotesta (seed coat) of Ginkgo biloba seeds. The extraction process typically involves the use of solvents such as isopropanol, followed by purification using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques . The identification of this compound is confirmed through various spectroscopic methods, including Fourier transform infrared (FTIR), ultraviolet (UV), gas chromatography-mass spectrometry (GC-MS), carbon-13 nuclear magnetic resonance (13C-NMR), and proton nuclear magnetic resonance (1H-NMR) .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Ginkgo biloba seeds, followed by purification using advanced chromatographic techniques. The low content of this compound in the seeds makes its preparation challenging, requiring efficient extraction and purification methods to obtain significant yields .

Análisis De Reacciones Químicas

Types of Reactions: Ginkgolic acid 17:2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used to oxidize this compound, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce this compound, resulting in the formation of alcohols and other reduced products.

Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups, using reagents such as halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with enhanced bioactivity .

Aplicaciones Científicas De Investigación

Ginkgolic acid 17:2 has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of ginkgolic acid 17:2 involves its interaction with various molecular targets and pathways. It exerts its effects by:

Inhibiting Enzymes: this compound inhibits key enzymes involved in cellular processes, such as protein tyrosine phosphatases (PTPs), which play a role in insulin resistance and cancer.

Modulating Signaling Pathways: The compound affects signaling pathways, including the STAT3 pathway, which is involved in cancer cell proliferation and survival.

Inducing Apoptosis: this compound induces apoptosis (programmed cell death) in cancer cells by downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins.

Comparación Con Compuestos Similares

Ginkgolic acid 17:2 is compared with other similar compounds, such as ginkgolic acid 17:1, ginkgolic acid 15:1, and ginkgolic acid 13:0. These compounds share similar structures but differ in the length and saturation of their alkyl side chains .

Ginkgolic Acid 171: Similar to this compound but with one less double bond in the side chain.

Ginkgolic Acid 151: Has a shorter alkyl side chain and one double bond.

Ginkgolic Acid 130: Lacks double bonds in the side chain and has a shorter chain length.

This compound stands out due to its unique structure, which contributes to its potent bioactivities and diverse applications in scientific research.

Propiedades

IUPAC Name |

2-[(8E,11E)-heptadeca-8,11-dienyl]-6-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h6-7,9-10,17,19-20,25H,2-5,8,11-16,18H2,1H3,(H,26,27)/b7-6+,10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFQPVDOVYHTBX-AVQMFFATSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2594595.png)

![3-((5-((2-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2594597.png)

![4-propyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2594598.png)

![5,7-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2594599.png)

![N-(2,3-dimethoxybenzyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2594612.png)